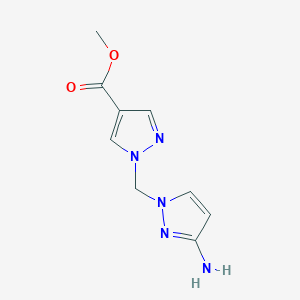

Methyl 1-((3-amino-1H-pyrazol-1-yl)methyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC13284617

Molecular Formula: C9H11N5O2

Molecular Weight: 221.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11N5O2 |

|---|---|

| Molecular Weight | 221.22 g/mol |

| IUPAC Name | methyl 1-[(3-aminopyrazol-1-yl)methyl]pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C9H11N5O2/c1-16-9(15)7-4-11-14(5-7)6-13-3-2-8(10)12-13/h2-5H,6H2,1H3,(H2,10,12) |

| Standard InChI Key | KVSXKJBGDYKFAQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN(N=C1)CN2C=CC(=N2)N |

| Canonical SMILES | COC(=O)C1=CN(N=C1)CN2C=CC(=N2)N |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₉H₁₀N₆O₂, with a molecular weight of 258.22 g/mol. Key structural features include:

-

Primary pyrazole ring: Substituted with a methyl ester (–COOCH₃) at position 4 and a methylene (–CH₂–) group at position 1.

-

Secondary pyrazole ring: Features an amino (–NH₂) group at position 3, enhancing its reactivity and potential for hydrogen bonding .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₆O₂ |

| Molecular Weight | 258.22 g/mol |

| Hydrogen Bond Donors | 3 (2 pyrazole N–H, 1 –NH₂) |

| Hydrogen Bond Acceptors | 5 (2 pyrazole N, 3 ester O) |

| Rotatable Bonds | 4 |

Synthesis and Reactivity

The synthesis typically involves multi-step reactions leveraging pyrazole condensation and functional group transformations:

Synthetic Routes

-

Formation of Methyl 1H-Pyrazole-4-carboxylate:

-

Introduction of the Methylene-Linked Pyrazole:

Table 2: Representative Synthesis Steps

Physicochemical Properties

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amino groups. Limited solubility in water (logP ≈ 1.2) .

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments (e.g., ester cleavage at pH < 2 or > 10) .

-

Spectroscopic Data:

| Compound | Target | IC₅₀/MIC |

|---|---|---|

| Methyl 1-((4-amino-1H-pyrazol-1-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | CDK16 | 33 nM (EC₅₀) |

| Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | E. coli | 8 µg/mL |

Applications in Materials Science

-

Coordination Chemistry: The amino and ester groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling use in catalytic systems .

-

Optoelectronic Materials: Conjugated pyrazole systems exhibit π-π stacking, useful in organic semiconductors .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume